molecular formula C9H11N3O3 B14810045 3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine

3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine

Cat. No.: B14810045
M. Wt: 209.20 g/mol
InChI Key: GMHRYQGDJQRRQO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and methyl groups. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions introduce the cyclopropoxy and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like ammonia (NH3) and various amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Cyclopropoxy-N-methyl-2-aminopyridin-4-amine.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-2-nitropyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-nitropyridin-4-amine

InChI

InChI=1S/C9H11N3O3/c1-10-7-4-5-11-9(12(13)14)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

GMHRYQGDJQRRQO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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